



# Application Notes and Protocols: PHPS1 Sodium in Combination with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |  |
|----------------------|--------------|-----------|--|--|--|--|
| Compound Name:       | PHPS1 sodium |           |  |  |  |  |
| Cat. No.:            | B15542854    | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

PHPS1 sodium is a potent and selective inhibitor of the protein tyrosine phosphatase Shp2 (Src homology region 2-containing protein tyrosine phosphatase 2).[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling downstream of multiple receptor tyrosine kinases (RTKs).[3][4] It is a key component of the MAPK/ERK and PI3K/AKT signaling pathways, which are frequently dysregulated in cancer and other diseases. [2][5] As an oncogene, Shp2 is involved in cancer cell proliferation, survival, and metastasis.[3]

Targeted therapies using kinase inhibitors have revolutionized cancer treatment. However, their efficacy is often limited by intrinsic or acquired resistance, frequently driven by feedback reactivation of signaling pathways.[2][6][7] Combining kinase inhibitors with a Shp2 inhibitor like **PHPS1 sodium** presents a rational therapeutic strategy to overcome this resistance and enhance anti-tumor efficacy.[2][5][8] By blocking Shp2-mediated signal transduction, PHPS1 can prevent the reactivation of pathways like MAPK/ERK, leading to a more sustained and potent inhibition of tumor growth when used in combination with other kinase inhibitors.[7][9] [10][11]



These application notes provide a comprehensive overview of the rationale, experimental protocols, and data analysis methods for investigating the synergistic potential of **PHPS1 sodium** in combination with other kinase inhibitors. While direct combination studies with **PHPS1 sodium** are limited in publicly available literature, the data presented here are based on studies with other well-characterized Shp2 inhibitors, such as SHP099 and TNO155, and provide a strong basis for designing experiments with **PHPS1 sodium**.

## **Quantitative Data Summary**

The following tables summarize the inhibitory concentrations of **PHPS1 sodium** against various phosphatases and the synergistic effects observed when combining Shp2 inhibitors with other kinase inhibitors in preclinical cancer models.

Table 1: Inhibitory Activity of PHPS1 Sodium[12][1][2][13]

| Target     | Ki (μM) |
|------------|---------|
| Shp2       | 0.73    |
| Shp2-R362K | 5.8     |
| Shp1       | 10.7    |
| PTP1B      | 5.8     |
| PTP1B-Q    | 0.47    |

Table 2: Synergistic Effects of Shp2 Inhibitors in Combination with Other Kinase Inhibitors (Data from studies with SHP099 and TNO155)



| Cancer Type                       | Shp2 Inhibitor | Combination<br>Kinase<br>Inhibitor                                | Effect                                                                   | Reference |
|-----------------------------------|----------------|-------------------------------------------------------------------|--------------------------------------------------------------------------|-----------|
| GAB2-High<br>Ovarian Cancer       | SHP099         | BKM120 (PI3K<br>Inhibitor)                                        | Synergistic inhibition of proliferation and survival                     | [14]      |
| EGFR-mutant<br>NSCLC              | TNO155         | Nazartinib<br>(EGFR Inhibitor)                                    | Combination benefit, sustained ERK inhibition                            | [15][16]  |
| BRAFV600E<br>Colorectal<br>Cancer | TNO155         | Dabrafenib<br>(BRAF Inhibitor)<br>+ Trametinib<br>(MEK Inhibitor) | Synergistic effect<br>by blocking ERK<br>feedback<br>activation          | [15][16]  |
| KRASG12C<br>Cancers               | TNO155         | KRASG12C<br>Inhibitor                                             | Enhanced efficacy by blocking feedback activation of wild- type RAS      | [15][16]  |
| NF1-deficient<br>MPNST            | SHP099         | Trametinib (MEK<br>Inhibitor)                                     | Superior tumor<br>growth inhibition<br>compared to<br>monotherapy        | [7][17]   |
| KIT-mutant GIST                   | SHP099         | lmatinib (KIT<br>TKI)                                             | Synergistic inhibition of proliferation in sensitive and resistant cells | [18]      |







Hepatocellular
Carcinoma

SHP2 Inhibitor

AZD8055 synergistic
(mTOR Inhibitor) induction of apoptosis

[19]

# **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of **PHPS1 sodium** in combination therapies.





Click to download full resolution via product page

**Caption:** SHP2's role in MAPK and PI3K signaling pathways.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. targetedonc.com [targetedonc.com]
- 3. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches [mdpi.com]
- 4. mythreyaherbal.com [mythreyaherbal.com]
- 5. Strategies to overcome drug resistance using SHP2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]

## Methodological & Application





- 10. SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non-small Cell Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. punnettsquare.org [punnettsquare.org]
- 13. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic effects of SHP2 and PI3K pathway inhibitors in GAB2-overexpressing ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pamgene.com [pamgene.com]
- 18. SHP2 inhibition and adjuvant therapy synergistically target KIT-mutant GISTs via ERK1/2-regulated GSK3β/cyclin D1 pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: PHPS1 Sodium in Combination with Other Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542854#phps1-sodium-in-combination-with-other-kinase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com